Dihydrazine, oxalate

CAS No.: 7335-67-3

Cat. No.: VC18427712

Molecular Formula: C2H10N4O4

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7335-67-3 |

|---|---|

| Molecular Formula | C2H10N4O4 |

| Molecular Weight | 154.13 g/mol |

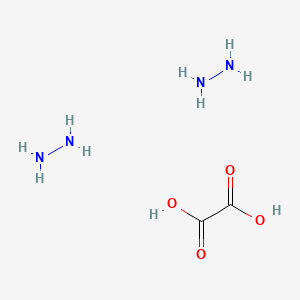

| IUPAC Name | hydrazine;oxalic acid |

| Standard InChI | InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2 |

| Standard InChI Key | ZCVPXUDPVQSOPJ-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(=O)O)O.NN.NN |

Introduction

Synthesis and Preparation

Reaction Conditions and Stoichiometry

The synthesis of dihydrazine oxalate involves reacting hydrazine hydrate and oxalic acid in a 2:1 molar ratio within a water-alcohol solvent mixture under ice-cooled conditions (0–5°C) . Elevated temperatures (>25°C) favor the formation of monohydrazinium oxalate (N₂H₅HC₂O₄), underscoring the thermal lability of the dihydrazinium form .

Table 1: Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molar ratio (N₂H₄:H₂C₂O₄) | 2:1 | |

| Solvent | Water-ethanol (1:1 v/v) | |

| Temperature | 0–5°C | |

| Yield | 85% | |

| Melting Point | 147°C |

Analytical Characterization

Elemental analysis confirms the composition:

-

Carbon: 15.35% (calculated: 15.58%)

-

Hydrogen: 6.28% (calculated: 6.54%)

-

Nitrogen: 36.40% (calculated: 36.36%) .

Hydrazine content (41.0% experimental vs. 41.58% theoretical) is determined via volumetric titration with KIO₃ under Andrews’ conditions .

Molecular and Crystal Structure

Crystallographic Features

Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/c. The oxalate anion resides on a crystallographic inversion center, rendering it perfectly planar . Key structural parameters include:

Table 2: Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–C bond | 1.550(3) | |

| C–O bonds | 1.250(2)–1.260(2) | |

| N–N bond (N₂H₅⁺) | 1.450(3) | |

| O–C–C–O dihedral angle | 0° (planar) |

Resonance in the Oxalate Anion

The equivalence of C–O bond lengths (1.25–1.26 Å) indicates resonance delocalization across the oxalate ion, which adopts a fully deprotonated C₂O₄²⁻ structure . This contrasts with monohydrazinium oxalate, where one proton remains on the oxalate group .

Spectroscopic and Thermal Properties

Infrared Spectroscopy

IR spectra show characteristic vibrations:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

Hydrogen Bonding Network and Crystal Packing

The crystal lattice is stabilized by an extensive network of N–H···O (2.85–3.10 Å) and N–H···N (3.15 Å) hydrogen bonds . Each oxalate anion interacts with six hydrazinium cations, while each cation bonds to three oxalate ions and one adjacent cation . This results in chains along the101 direction, cross-linked into a 3D framework .

Figure 1: Hydrogen Bonding Interactions

(Note: A schematic would illustrate oxalate chains linked via N₂H₅⁺ ions.)

Comparative Analysis with Related Hydrazinium Salts

Dihydrazine oxalate’s ability to form a stable diprotonated salt contrasts with malonic acid, which only yields monohydrazinium salts due to intramolecular hydrogen bonding in the hydrogenmalonate anion . Succinic acid analogs resemble oxalate, forming both mono- and dihydrazinium salts, as their larger size prevents stabilizing intramolecular interactions .

Table 3: Comparison of Hydrazinium Salts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume